N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
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Overview
Description
The compound “N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide” is a complex organic molecule that contains several functional groups. It has a sulfonamide group (-SO2NH2), which is a common feature in many pharmaceutical drugs . It also contains a quinoline structure, which is a heterocyclic aromatic organic compound with diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring and the introduction of the sulfonamide group. The quinoline ring could potentially be synthesized using classical methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . The sulfonamide group could be introduced through a reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, an ethoxyphenyl group, and a sulfonamide group. The quinoline ring is a double-ring structure containing a benzene ring fused with a pyridine moiety . The ethoxyphenyl group consists of a phenyl ring with an ethoxy (-OCH2CH3) substituent. The sulfonamide group (-SO2NH2) is a common functional group in many pharmaceutical drugs .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. The sulfonamide group is known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . The quinoline ring could potentially undergo various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally characterized by their solubility in water and their ability to form salts . Quinoline derivatives have diverse physical and chemical properties depending on their specific substituents .Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, commonly target the enzymedihydropteroate synthetase . This enzyme plays a crucial role in the folic acid metabolism cycle of bacteria .
Mode of Action
Sulfonamides act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, they prevent the formation of dihydrofolate, tetrahydrofolate, and ultimately inhibit bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle, leading to a deficiency of tetrahydrofolate . This molecule is essential for the synthesis of nucleic acids and amino acids, so its absence inhibits bacterial growth and replication .
Pharmacokinetics
Sulfonamides are generally known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication . This is due to the disruption of the folic acid metabolism cycle, which prevents the synthesis of essential nucleic acids and amino acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific biological activity. Sulfonamides can cause various side effects, including allergic reactions . Quinoline derivatives also have the potential to cause various side effects depending on their specific biological activity .
Future Directions
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-2-26-17-8-6-16(7-9-17)21-27(24,25)18-12-14-4-3-11-22-19(23)10-5-15(13-18)20(14)22/h6-9,12-13,21H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRZDUAMSATHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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